Cas no 212268-44-5 (4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)

4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound featuring a pyrrolopyrimidine core substituted with a chloro group at the 4-position and a cyclopentyl moiety at the 7-position. This structure serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other biologically active molecules. The chloro group enhances reactivity for further functionalization, while the cyclopentyl substituent contributes to improved lipophilicity and binding affinity in target interactions. Its well-defined synthetic route and high purity make it a valuable building block for pharmaceutical research. The compound’s stability and compatibility with cross-coupling reactions further underscore its utility in drug discovery applications.
4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine structure
212268-44-5 structure
Product Name:4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine
CAS No:212268-44-5
MF:C11H12ClN3
MW:221.686080932617
MDL:MFCD09909355
CID:864438
Update Time:2026-04-29

4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine Chemical and Physical Properties

Names and Identifiers

    • 4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine
    • 4-chloro-7-cyclopentylpyrrolo[2,3-d]pyrimidine
    • 7h-pyrrolo[2,3-d]pyrimidine, 4-chloro-7-cyclopentyl-
    • 4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine
    • MDL: MFCD09909355
    • Inchi: InChI=1S/C11H12ClN3/c12-10-9-5-6-15(8-3-1-2-4-8)11(9)14-7-13-10/h5-8H,1-4H2
    • InChI Key: ZQHBEEYPDFIIPH-UHFFFAOYSA-N
    • SMILES: C1CCC(C1)N2C=CC3=C(Cl)N=CN=C32

Computed Properties

  • Exact Mass: 221.07216
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1

Experimental Properties

  • PSA: 30.71

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4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:212268-44-5)4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine
Order Number:A849242
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:24
Price ($):332.0
Email:sales@amadischem.com

Additional information on 4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine

4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine (CAS No. 212268-44-5): A Comprehensive Overview

4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine (CAS No. 212268-44-5) is a versatile compound with significant potential in the fields of medicinal chemistry and drug discovery. This compound belongs to the class of pyrrolopyrimidines, which are known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties. In this article, we will delve into the chemical structure, synthesis methods, biological activities, and recent research advancements of 4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine.

The chemical structure of 4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine is characterized by a pyrrolopyrimidine core with a chlorine substituent at the 4-position and a cyclopentyl group at the 7-position. This unique arrangement of functional groups contributes to its high biological activity and selectivity. The pyrrolopyrimidine scaffold is a privileged structure in medicinal chemistry due to its ability to interact with various biological targets, such as kinases and nucleic acids.

The synthesis of 4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine has been extensively studied in recent years. One common approach involves the reaction of 4-chloropyrrole-2-carbaldehyde with cyclopentylamine followed by cyclization and aromatization steps. This method provides a high yield and purity of the final product. Another notable synthetic route involves the use of palladium-catalyzed cross-coupling reactions, which offer excellent functional group tolerance and scalability.

In terms of biological activities, 4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine has shown promising results in various preclinical studies. For instance, it has been reported to exhibit potent antiviral activity against several RNA viruses, including influenza and hepatitis C viruses. The mechanism of action is believed to involve the inhibition of viral RNA-dependent RNA polymerase (RdRp), a key enzyme responsible for viral replication.

Beyond its antiviral properties, 4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine has also demonstrated significant anticancer activity. Studies have shown that it can selectively inhibit the growth of various cancer cell lines, particularly those overexpressing certain kinases such as ABL1 and SRC. The compound's ability to target these kinases makes it a potential candidate for the development of targeted cancer therapies.

In addition to its direct biological effects, 4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine has been used as a lead compound for the design and synthesis of more potent analogs. Researchers have explored various structural modifications to enhance its pharmacological properties, such as improving solubility, metabolic stability, and bioavailability. These efforts have led to the identification of several promising derivatives with enhanced therapeutic potential.

The pharmacokinetic properties of 4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine have also been investigated in preclinical models. Studies have shown that it exhibits favorable oral bioavailability and a reasonable half-life in vivo. These characteristics make it suitable for further development as an orally administered therapeutic agent.

Recent research has also focused on the safety profile of 4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine. Toxicity studies in animal models have indicated that it is well-tolerated at therapeutic doses with no significant adverse effects observed. However, further clinical trials are necessary to fully evaluate its safety and efficacy in human subjects.

In conclusion, 4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine (CAS No. 212268-44-5) is a promising compound with diverse biological activities and potential applications in medicinal chemistry and drug discovery. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to explore its full potential and optimize its use in various medical applications.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:212268-44-5)4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine
A849242
Purity:99%
Quantity:1g
Price ($):332.0
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